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Compound of Interest

Compound Name: Ethyl cyclopentylideneacetate

Cat. No.: B162082

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl cyclopentylideneacetate is an a,3-unsaturated ester with a chemical formula of
CoH1402.[1][2] Its structure, featuring a cyclopentylidene ring conjugated with an ethyl acetate
moiety, presents multiple reactive sites that are of significant interest in organic synthesis and
drug development. The strategic positioning of an electron-withdrawing ester group in
conjugation with a carbon-carbon double bond dictates the molecule's electronic properties
and, consequently, its chemical reactivity. This guide provides a comprehensive overview of the
key reactive sites of ethyl cyclopentylideneacetate, supported by spectroscopic data,
theoretical principles, and detailed experimental protocols for its characteristic reactions.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of ethyl cyclopentylideneacetate
is presented below. These data are crucial for the identification and characterization of the
molecule during synthesis and subsequent reactions.
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Property Value Reference
Molecular Formula CoH1402 [1112]
Molecular Weight 154.21 g/mol [1][2]
Boiling Point 214.1 °C at 760 mmHg [2]

Density 1.082 g/cm3 [2]
Refractive Index 1.544 [2]

~1.25 (t, 3H), ~2.3-2.5 (m, 4H),
1H NMR (CDCls, 8) ~2.6-2.8 (m, 4H), ~4.15 (q, Inferred from related structures
2H), ~5.7 (s, 1H)

~14.3, ~26.0, ~33.0, ~60.0,
13C NMR (CDCls, d) 117.0. ~160.0. ~166.0 Inferred from related structures

~1715 (C=0, ester), ~1650
IR (neat, cm™1) Inferred from related structures
(C=C), ~1170 (C-0O)

Mass Spectrum (m/z) 154 (M+), 109, 81 Inferred from related structures

Key Reactive Sites and Reactivity Analysis

The reactivity of ethyl cyclopentylideneacetate is primarily governed by the interplay between
its two key functional groups: the carbon-carbon double bond and the ester moiety. The
conjugation of these groups creates a polarized system, leading to distinct reactive centers.

Electrophilic Reactivity at the B-Carbon (Michael
Acceptor)

The most significant reactive site for nucleophilic attack is the B-carbon of the a,3-unsaturated
system. The electron-withdrawing effect of the ester group delocalizes the 1t-electrons of the
double bond, rendering the B-carbon electron-deficient and thus highly electrophilic. This
makes ethyl cyclopentylideneacetate an excellent Michael acceptor.

Frontier Molecular Orbital (FMO) Theory Perspective:
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According to FMO theory, the reactivity of a molecule can be predicted by the interaction
between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular
Orbital (LUMO).[3][4][5] In an a,B-unsaturated ester, the LUMO has a large coefficient on the -
carbon, indicating that this is the most favorable site for attack by a nucleophile's HOMO.[6]

Nucleophile Ethyl Cyclopentylideneacetate
Interaction leads to

C-C bond formation at 3-carbon

HOMO

LUMO (Large lobe on B-carbon)

(Ethyl Cyclopentylideneacetate)

eprotonation at a-carbon

Enolate Intermediate
(Nucleophilic at a-carbon)

(Protonated Base)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Ethyl cyclopentylideneacetate | C9H1402 | CID 74699 - PubChem
[pubchem.ncbi.nlm.nih.gov]

o 2. ethyl 2-cyclopentylideneacetate | CAS#:1903-22-6 | Chemsrc [chemsrc.com]
» 3. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

e 4. chem.libretexts.org [chem.libretexts.org]

e 5. m.youtube.com [m.youtube.com]

e 6. Molecular Orbitals in Organic Compounds [people.chem.ucsb.edu]

© 2025 BenchChem. All rights reserved. 4/5 Tech Support


https://www.benchchem.com/product/b162082?utm_src=pdf-body-img
https://www.benchchem.com/product/b162082?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-cyclopentylideneacetate
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-cyclopentylideneacetate
https://www.chemsrc.com/en/cas/1903-22-6_403147.html
https://en.wikipedia.org/wiki/Frontier_molecular_orbital_theory
https://chem.libretexts.org/?title=Workbench%2FElena%27s_Book%2FInorganic_Chemistry%2F2%3A_Ligand_Field_Theory%2F2.02%3A_Ligand_Field_Theory_%26_Frontier_Molecular_Orbital_Theory
https://m.youtube.com/watch?v=QkgmWcZmP6E
https://people.chem.ucsb.edu/kahn/kalju/chem109C/Organic_MOs.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b162082?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [An In-depth Technical Guide to the Key Reactive Sites
of Ethyl Cyclopentylideneacetate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b162082#key-reactive-sites-on-the-ethyl-
cyclopentylideneacetate-molecule]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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